1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile
Description
1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile is a synthetic organic compound that features a piperidine ring, a triazole ring, and a nitrile group
Properties
IUPAC Name |
1-[2-(1-methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-15-6-3-2-4-10(15)5-7-16-9-13-11(8-12)14-16/h9-10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUDNRNCAKZIFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCN2C=NC(=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the piperidine ring: Starting from a suitable precursor, such as 2-methylpiperidine, the piperidine ring is formed through cyclization reactions.
Attachment of the ethyl group: The ethyl group is introduced via alkylation reactions, often using ethyl halides under basic conditions.
Formation of the triazole ring: The triazole ring is synthesized through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Introduction of the nitrile group: The nitrile group is typically introduced via cyanation reactions, using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carboxamide
- 1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-thiol
- 1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-methanol
Uniqueness
1-[2-(1-Methylpiperidin-2-yl)ethyl]-1,2,4-triazole-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and binding properties. This makes it a valuable scaffold for the development of compounds with specific biological activities and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
